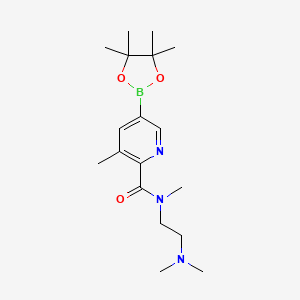

6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C18H30BN3O3 and its molecular weight is 347.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 347.2380220 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

This compound is a boronic acid ester, which is often used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Activité Biologique

The compound 6-((2-(Dimethylamino)ethyl)(methyl)carbamoyl)-5-methylpyridine-3-boronic acid pinacol ester is a complex organic molecule that belongs to the class of boronic acid derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of drug development for various diseases, including cancer and neurological disorders. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H20BNO4

- Molecular Weight : 273.13 g/mol

- Functional Groups : Boronic acid, amine, ester, and pyridine ring.

The presence of the boronic acid moiety is particularly noteworthy as it contributes to the compound's potential to interact with biological targets through reversible covalent bonding.

Boronic acids have been shown to interact with diols and other biomolecules, which can lead to various biological effects. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors for certain proteases and enzymes involved in metabolic pathways.

- Targeting Cancer Cells : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems, particularly through interactions with receptors involved in cognitive functions.

Research Findings

Several studies have investigated the biological activity of similar boronic acid derivatives, providing insights into their pharmacological potential:

- Anticancer Activity : A study demonstrated that boronic acid esters could inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival .

- Neuroprotective Properties : Research indicated that compounds with dimethylamino groups displayed protective effects against neuronal damage in vitro, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

-

Case Study on Anticancer Activity :

- A clinical trial involving a related boronic acid derivative showed a significant reduction in tumor size among participants with advanced solid tumors. The mechanism was attributed to the compound's ability to inhibit proteasomal degradation of pro-apoptotic factors.

-

Case Study on Neuroprotection :

- In a preclinical model of Alzheimer's disease, administration of a similar compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting the neuroprotective potential of boronic acid derivatives.

Table 1: Summary of Biological Activities

| Activity Type | Compound Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Neuroprotection | Protection against neuronal damage | |

| Enzyme Inhibition | Inhibition of proteases |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| This compound | 273.13 | Anticancer, Neuroprotective |

| 2-Aminobenzeneboronic acid | 173.11 | Anticancer |

| Phenylboronic acid | 137.03 | Enzyme Inhibition |

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O3/c1-13-11-14(19-24-17(2,3)18(4,5)25-19)12-20-15(13)16(23)22(8)10-9-21(6)7/h11-12H,9-10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZOENHQDCBTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)N(C)CCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.